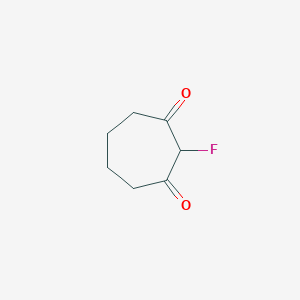

2-Fluorocycloheptane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluorocycloheptane-1,3-dione is a fluorinated derivative of cycloheptane-1,3-dione, characterized by a seven-membered cyclic diketone structure with a fluorine substituent at the 2-position. Cycloheptane-1,3-dione derivatives are less common in literature compared to smaller-ring analogs (e.g., cyclohexane- or cyclopentene-diones), but their expanded ring size may confer unique conformational flexibility and steric effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocycloheptane-1,3-dione can be achieved through several methods. One common approach involves the fluorination of cycloheptane-1,3-dione. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow fluorination process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluorocycloheptane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Fluorocycloheptane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its fluorine atom can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluorocycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The keto groups can also participate in various chemical reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione derivatives, such as those described in , serve as enzyme inhibitors by chelating ferrous ions in 4-hydroxyphenylpyruvate deoxygenase (HPPD), a mechanism critical to their herbicidal and pharmaceutical activity. The fluorine substituent could further stabilize reactive intermediates through inductive effects .

Table 1: Structural Comparison of Dione Derivatives

| Compound | Ring Size | Substituent(s) | Key Functional Feature |

|---|---|---|---|

| 2-Fluorocycloheptane-1,3-dione | 7-membered | 2-Fluoro | Expanded ring, high electrophilicity |

| Cyclohexane-1,3-dione | 6-membered | None | Ferrous ion chelation |

| 2-Aminomethylene-4-cyclopentene-1,3-dione | 5-membered | 2-Aminomethylene | Conjugated enone system |

| Isoindoline-1,3-dione | 6-membered fused | None | Planar aromatic core |

Enzyme Inhibition and Chelation

Cyclohexane-1,3-dione derivatives () inhibit HPPD via ferrous ion chelation, a property linked to their herbicidal activity. However, the larger ring size might reduce compatibility with enzyme active sites optimized for smaller substrates .

Anticoagulant Effects

Indane-1,3-dione derivatives, such as 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione (), demonstrate anticoagulant activity by prolonging prothrombin time. The planar structure of indane-1,3-dione facilitates π-stacking interactions, whereas this compound’s non-aromatic, flexible ring may reduce such interactions but enhance solubility or metabolic stability .

Radiosensitization and Antiangiogenic Activity

2-Aminomethylene-4-cyclopentene-1,3-dione derivatives () act as antiangiogenic hypoxic cell radiosensitizers with potent EGFR kinase inhibition (IC₅₀ < 2 μM). The conjugated enone system in cyclopentene-diones contributes to high electrophilicity, a feature shared with this compound due to fluorine’s inductive effects. However, the seven-membered ring may alter pharmacokinetic properties, such as tissue penetration .

Electronic and Physical Properties

Table 2: Electronic and Physical Properties

| Compound | Electrophilicity | Solubility (Predicted) | Key Interaction |

|---|---|---|---|

| This compound | High | Moderate | C–F dipole, H-bonding |

| Cyclohexane-1,3-dione | Moderate | Low | Metal chelation |

| Piperazine-2,3-dione | Low | High | Hydrogen bonding |

| Indane-1,3-dione | Moderate | Low | π-Stacking |

- Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilicity of the diketone carbonyl groups in this compound, comparable to cyclopentene-dione derivatives .

- Hydrogen Bonding : Unlike isoindoline-1,3-dione (), which forms intermolecular C–H···O bonds, this compound may exhibit weaker H-bonding due to reduced planarity but stronger dipolar interactions from C–F .

Biological Activity

2-Fluorocycloheptane-1,3-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

This compound features a cycloheptane ring with two keto groups at positions 1 and 3, alongside a fluorine substituent. The synthesis of this compound typically involves the following steps:

- Formation of Cycloheptanone : Initial cyclization reactions are conducted to form cycloheptanone derivatives.

- Fluorination : The introduction of fluorine can be achieved through various methods such as electrophilic fluorination or nucleophilic substitution.

- Diketone Formation : The final step involves the oxidation of the cycloheptanone to yield the diketone structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like ampicillin .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. For example, compounds with similar diketone structures were tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines. Results indicated that these compounds could significantly reduce cell viability, although they were less effective than conventional chemotherapeutics such as doxorubicin .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The diketone structure allows for interaction with key enzymes involved in cellular processes. For instance, it may inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicidal activity .

- Covalent Binding : The presence of carbonyl groups enables potential covalent interactions with proteins, leading to altered cellular functions and induction of apoptosis in cancer cells .

Study 1: Antimicrobial Evaluation

In a recent evaluation of antimicrobial activity, derivatives of this compound were tested against various pathogens. The results showed:

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Compound A | 15 | 50 |

| Compound B | 12 | 65 |

| Control (Ampicillin) | 14 | 40 |

These findings suggest that certain derivatives possess comparable or superior activity against specific strains compared to conventional antibiotics.

Study 2: Antiproliferative Effects

A separate study assessed the antiproliferative effects on different cancer cell lines:

| Cell Line | Compound Tested | % Cell Viability Reduction |

|---|---|---|

| A549 | Compound C | 78% |

| HeLa | Compound D | 65% |

| Control (Doxorubicin) | N/A | 85% |

This study illustrates the potential of these compounds as anticancer agents, although further optimization is necessary for clinical applications.

Properties

Molecular Formula |

C7H9FO2 |

|---|---|

Molecular Weight |

144.14 g/mol |

IUPAC Name |

2-fluorocycloheptane-1,3-dione |

InChI |

InChI=1S/C7H9FO2/c8-7-5(9)3-1-2-4-6(7)10/h7H,1-4H2 |

InChI Key |

MXUVQJZEPRPVLO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C(=O)C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.